N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide, also known as FPPT, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. FPPT belongs to the class of thiazole carboxamide derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
Target of Action
The primary target of F3406-4474, also known as N-(4-bromo-3-methylphenyl)-2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide, is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 mediates the pH-dependent fusion in the endosome compartment, which is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .
Mode of Action
F3406-4474 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This interference is mediated by LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .
Biochemical Pathways
The compound affects the viral entry pathway, specifically the fusion process in the endosome compartment. By inhibiting this process, F3406-4474 prevents the release of the virus ribonucleoprotein into the cell cytoplasm, thereby blocking the initiation of transcription and replication of the virus genome .
Result of Action
The molecular and cellular effects of F3406-4474’s action result in the inhibition of LCMV multiplication . By preventing the virus from entering cells and initiating its replication process, the compound effectively reduces the spread of the virus within the host.
Action Environment
The action of F3406-4474 is influenced by the pH of the endosome compartment, as the compound specifically interferes with the pH-dependent fusion process mediated by LCMV glycoprotein GP2
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide in lab experiments is its favorable pharmacokinetic profile, which allows for easy administration and measurement of the compound. Another advantage is its low toxicity profile, which reduces the risk of adverse effects in animal models. However, one limitation of using this compound is its limited availability, which may restrict its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Parkinson's disease and schizophrenia. Another direction is to study the structure-activity relationship of this compound and its derivatives to optimize its pharmacological properties. Additionally, the development of new synthesis methods for this compound may increase its availability and facilitate further research.
Synthesemethoden
The synthesis of N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide involves the reaction of 3-fluorobenzylamine with 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxylic acid in the presence of coupling reagents. The reaction yields this compound as a white solid with a melting point of 167-169°C. The purity of the compound can be confirmed by HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide has been studied for its potential as a therapeutic agent for various diseases. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic properties in animal models. This compound has also been investigated for its potential as an analgesic agent, as it has shown to reduce pain in animal models of neuropathic and inflammatory pain.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[4-(dimethylamino)-1-oxophthalazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2/c1-12-10-13(8-9-16(12)20)21-17(25)11-24-19(26)15-7-5-4-6-14(15)18(22-24)23(2)3/h4-10H,11H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNZLXRPQHDTLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.